Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside
Overview
Description
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is a synthetic carbohydrate derivative used primarily in glycosylation reactions. This compound is notable for its role in the synthesis of complex oligosaccharides and glycoconjugates, which are essential in various biological and chemical processes.
Mechanism of Action
Target of Action
The primary target of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is alpha-mannosidase , an enzyme that plays a crucial role in the processing and degradation of glycoproteins .
Mode of Action
As a mannose analog, this compound acts as an inhibitor of alpha-mannosidase . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of terminal, non-reducing alpha-D-mannose residues in alpha-D-mannosides.
Biochemical Analysis
Biochemical Properties
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is known to act as an inhibitor of alpha-mannosidase . This interaction with alpha-mannosidase, an enzyme involved in the breakdown of complex sugars, is crucial for its biochemical role .
Cellular Effects
Molecular Mechanism
The molecular mechanism of this compound involves its role as an inhibitor of alpha-mannosidase . By inhibiting this enzyme, it can affect the breakdown of complex sugars within the cell .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the breakdown of complex sugars, given its role as an alpha-mannosidase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is typically synthesized through the acetylation of phenyl 1-thio-alpha-D-mannopyranoside. The process involves the use of acetic anhydride and a base such as pyridine to facilitate the acetylation reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The thio group can be substituted with other nucleophiles.
Deacetylation: Removal of acetyl groups under basic or acidic conditions.
Glycosylation: Acts as a glycosyl donor in the presence of a glycosyl acceptor and a promoter.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols or amines.
Deacetylation: Conditions typically involve the use of sodium methoxide in methanol or hydrochloric acid in methanol.
Glycosylation: Promoters such as trifluoromethanesulfonic acid or boron trifluoride etherate are used.
Major Products Formed
Substitution Reactions: Products include various substituted mannopyranosides.
Deacetylation: The major product is phenyl 1-thio-alpha-D-mannopyranoside.
Glycosylation: The products are glycosides formed by the attachment of the mannopyranoside to the glycosyl acceptor.
Scientific Research Applications
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of complex carbohydrates.
Biology: In the study of carbohydrate-protein interactions and the role of glycoconjugates in cellular processes.
Medicine: For the development of glycosylated drugs and vaccines.
Industry: In the production of glycosylated materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is similar to other acetylated thioglycosides, such as:
- Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside
- Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside
- Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-glucopyranoside
Uniqueness
The uniqueness of this compound lies in its specific configuration and reactivity, making it particularly useful in the synthesis of mannose-containing oligosaccharides and glycoconjugates. Its ability to act as a glycosyl donor in various glycosylation reactions sets it apart from other similar compounds.
Biological Activity
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside (PTAM) is a thio-glycoside derivative of mannopyranose that has garnered attention for its potential biological activities. This compound is characterized by its acetylated hydroxyl groups and a phenylthio substituent, which are believed to enhance its biological interactions. This article explores the biological activity of PTAM, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: CHOS
- Molecular Weight: 440.46 g/mol
- CAS Number: 108032-93-5
- Purity: ≥ 98% (HPLC)
Antimicrobial Activity
PTAM exhibits significant antimicrobial properties. Studies have shown that derivatives of mannopyranosides, including PTAM, possess antibacterial activity against various strains of bacteria. Specifically, PTAM has demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antitumor Activity
Recent research indicates that PTAM may possess antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .
Case Study: Cytotoxicity Against Cancer Cells
A study conducted by Wills et al. (2018) examined the cytotoxic effects of various mannopyranoside derivatives, including PTAM. The results indicated that PTAM exhibited a dose-dependent inhibition of cell viability in both MCF-7 and PC-3 cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .
Anti-inflammatory Activity
PTAM has also been evaluated for its anti-inflammatory effects. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in RAW264.7 macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role for PTAM in managing inflammatory conditions .
The biological activities of PTAM can be attributed to its structural features:
- Thioether Linkage: The phenylthio group enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with cellular targets.
- Acetyl Groups: The acetylation of hydroxyl groups may influence the compound's reactivity and stability, potentially enhancing its biological efficacy.
Data Summary
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKOUAWEMPKIAT-SWBPCFCJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451102 | |
Record name | Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-|A-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108032-93-5 | |
Record name | Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-|A-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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